2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
CAS No.: 97181-51-6
Cat. No.: VC2356334
Molecular Formula: C7H11F3N2O
Molecular Weight: 196.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97181-51-6 |
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Molecular Formula | C7H11F3N2O |
Molecular Weight | 196.17 g/mol |
IUPAC Name | 2,2,2-trifluoro-N-piperidin-4-ylacetamide |
Standard InChI | InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-5-1-3-11-4-2-5/h5,11H,1-4H2,(H,12,13) |
Standard InChI Key | SVIRKOCSSOKHBX-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC(=O)C(F)(F)F |
Canonical SMILES | C1CNCCC1NC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Basic Identification
2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide is identified by the CAS number 97181-51-6 and possesses the molecular formula C7H11F3N2O with a molecular weight of 196.17 g/mol . This compound features a piperidine ring with a trifluoroacetamide group attached at the 4-position. The piperidine component provides a basic nitrogen heterocycle while the trifluoroacetamide portion introduces fluorine atoms that significantly influence the compound's physical and chemical properties.
Structural Characteristics
The structure consists of:
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A six-membered piperidine ring with a secondary amine (NH) group
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A trifluoroacetamide group (CF3CO-NH-) attached at the 4-position of the piperidine ring
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Three fluorine atoms on the terminal carbon of the acetamide group
This structural arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, alongside a hydrophobic trifluoromethyl group that can influence membrane permeability and binding interactions in biological systems.
Physical and Chemical Properties
Physicochemical Properties
The following table summarizes the known physicochemical properties of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide:
The presence of the trifluoromethyl group typically increases lipophilicity and metabolic stability compared to non-fluorinated analogs, while potentially enhancing membrane permeability, which are valuable characteristics for drug development.
Synthesis and Preparation
Synthetic Route
The primary documented synthesis method for 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide involves debenzylation of N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide . This synthetic approach is valuable for producing the compound with relatively high yield and purity.
Synthesis Procedure
The synthesis procedure involves the following steps:
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Starting material: N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide (also identified as compound X in reference documentation)
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Catalytic hydrogenation: A suspension of 92 g of the starting material with 9 g of wet 10% palladium on charcoal in 1000 ml of methanol
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Reaction conditions: Maintained under agitation for 8 days in a hydrogen atmosphere at room temperature
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Purification: Filtration, followed by evaporation of the filtrate and chromatography on a silica column (M.P.L.C.)
Structural Analogs and Comparisons
Related Compounds
Structural analogs of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide include:
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2,2,2-Trifluoro-N-(4-methylphenyl)acetamide (CAS: 350-96-9): Contains a similar trifluoroacetamide group but attached to a 4-methylphenyl group instead of piperidine
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N-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide: The precursor in the synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide
Comparative Properties
The structural differences between 2,2,2-trifluoro-N-(piperidin-4-yl)acetamide and its analogs result in distinct physicochemical properties:
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The piperidine-containing compound (2,2,2-trifluoro-N-(piperidin-4-yl)acetamide) tends to be more basic due to the presence of the piperidine nitrogen
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Compared to the 4-methylphenyl analog, the piperidine derivative likely exhibits different solubility profiles and hydrogen bonding capabilities
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The removal of the benzyl group (comparing to the precursor) significantly changes the lipophilicity and steric properties of the molecule
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